molecular formula C15H18N4O3 B2395566 Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate CAS No. 183866-89-9

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

Numéro de catalogue B2395566
Numéro CAS: 183866-89-9
Poids moléculaire: 302.334
Clé InChI: XBOLOBQXXFYJQA-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of imidazole-containing compounds is characterized by a five-membered ring with two nitrogen atoms. One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The specific molecular structure of “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is not available in the sources I have access to.

Applications De Recherche Scientifique

Antihypertensive Properties

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate has been investigated for its potential as an antihypertensive agent. Docking studies suggest that derivatives based on (E)-urocanic acid, such as this compound, could serve as leads for developing new AT1 receptor blockers. These blockers play a crucial role in managing hypertension and congestive heart failure .

AT1 Receptor Binding

Researchers synthesized analogues of this compound, varying the substituents at different positions. The newly synthesized molecules were evaluated for their binding affinity to the human AT1 receptor. While some showed moderate or no activity, the study provides insights into the molecular basis of their mode of action. An aliphatic group, similar to losartan, appears important for enhancing binding affinity and activity .

Medicinal Chemistry Insights

Although the biological results didn’t always correlate with high docking scores, this research contributes to our understanding of structure-activity relationships. Medicinal chemists can use these insights to design and synthesize more potent AT1 receptor blockers for hypertension treatment .

Mécanisme D'action

The mechanism of action of imidazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with . The specific mechanism of action for “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” is not available in the sources I have access to.

Safety and Hazards

The safety and hazards associated with imidazole-containing compounds can vary widely depending on their specific structure . The specific safety and hazards for “Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate” are not available in the sources I have access to.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate involves the protection of the amine group, followed by the coupling of the protected amine with the imidazole-containing fragment. The resulting intermediate is then deprotected and coupled with the benzyl carbamate fragment to yield the final product.", "Starting Materials": [ "Methylamine", "2-Bromoacetic acid", "Imidazole", "Benzyl chloroformate", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Methanol", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of methylamine with 2-bromoacetic acid to yield N-[(bromomethyl)carbonyl]methylamine", "Coupling of N-[(bromomethyl)carbonyl]methylamine with imidazole in the presence of triethylamine and diisopropylethylamine to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester", "Deprotection of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester with methanol and sodium bicarbonate to yield N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid", "Coupling of N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamic acid with benzyl chloroformate in the presence of triethylamine and N,N-dimethylformamide to yield Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate", "Purification of the final product using ethyl acetate and sodium chloride" ] }

Numéro CAS

183866-89-9

Nom du produit

Benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

Formule moléculaire

C15H18N4O3

Poids moléculaire

302.334

Nom IUPAC

benzyl N-[(2R)-3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C15H18N4O3/c1-16-14(20)13(7-12-8-17-10-18-12)19-15(21)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,20)(H,17,18)(H,19,21)/t13-/m1/s1

Clé InChI

XBOLOBQXXFYJQA-CYBMUJFWSA-N

SMILES

CNC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.